molecular formula C11H19NO5 B13794743 Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate

Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate

Cat. No.: B13794743
M. Wt: 245.27 g/mol
InChI Key: MRVZMQWKNGADQV-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a methoxyethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-methoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps are also optimized for large-scale production, often involving crystallization or distillation techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxyethoxy side chain and the ester group play crucial roles in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar in structure due to the presence of the methoxyethoxy group.

    Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Shares the methoxyethoxy side chain but differs in the core structure.

    Sodium bis(2-methoxyethoxy)aluminium hydride: Contains the methoxyethoxy group and is used as a reducing agent.

Uniqueness

Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring with an ester and methoxyethoxy side chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C11H19NO5/c1-3-16-11(14)12-5-4-9(13)10(8-12)17-7-6-15-2/h10H,3-8H2,1-2H3

InChI Key

MRVZMQWKNGADQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)OCCOC

Origin of Product

United States

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